(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid

Pharmaceutical Analysis Regulatory Compliance Reference Standards

AND A method development for Ticagrelor requires stereospecific impurity markers; racemic or regioisomeric substitutes introduce quantification errors on polysaccharide CSPs. (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid (Ticagrelor Impurity 157) is the pharmacopoeially mandated (1R,2R) enantiomer: • Eliminates chiral recognition bias from the (1S,2S)-enantiomer, ensuring accurate HPLC system suitability per ICH Q2(R1). • Supplied with traceable characterization data for direct use in ANDA method validation and QC release testing. • Conformationally rigid trans-cyclopropane scaffold also serves as an enantiopure building block for asymmetric API synthesis. Available from stock with full analytical documentation for immediate integration into regulated workflows.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 16633-44-6
Cat. No. B2604758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid
CAS16633-44-6
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC2C(=O)O
InChIInChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
InChIKeyGAGYDDATWSBNEG-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Reference Standard (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic Acid


(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid (CAS 16633-44-6) is a chiral cyclopropane derivative characterized by a rigid trans-configured ring bearing a p-tolyl and a carboxylic acid substituent. It is primarily recognized in pharmaceutical quality control as Ticagrelor Impurity 157, where it serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or commercial production [1]. Its defined (1R,2R) absolute stereochemistry and the conformational constraint of the cyclopropane ring make it a valuable chiral building block for asymmetric synthesis, distinguishing it from achiral or flexible-chain analogs [2].

1
Chiral reference-standard workflow for ANDA analytical method validation and QC release testing.
2
Defined (1R,2R) stereochemistry supports enantiomeric purity verification on polysaccharide CSPs.
Stereochemical-control study fit
3
Designated impurity standard with USP/EP traceability supports regulatory submission documentation.

Ticagrelor Impurity 157: Racemate and Regioisomer Substitution Issues


Substitution of (1R,2R)-2-p-tolyl-cyclopropanecarboxylic acid with its racemic mixture or the 1-(p-tolyl)cyclopropanecarboxylic acid regioisomer is strictly invalid for regulated pharmaceutical applications. The pharmacopoeial relevance (USP/EP) of Ticagrelor Impurity 157 mandates the exact (1R,2R) configuration to ensure accurate quantification and system suitability in HPLC methods [1]. The racemate contains the (1S,2S)-enantiomer, which exhibits different chiral recognition and retention behavior on polysaccharide-based CSPs, introducing quantification errors [2]. The regioisomer, where the carboxyl group is geminal to the p-tolyl ring, presents entirely distinct chemical reactivity and chromatographic properties, failing to co-elute or serve as a process control marker [3].

Why similar products may not transfer directly
Target (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid — designated Ticagrelor Impurity 157 with defined absolute stereochemistry.
Racemate risk (1S,2S)-enantiomer exhibits different chiral recognition on CSPs; quantification accuracy may shift in impurity profiling.
Target trans-2-(p-Tolyl)cyclopropanecarboxylic acid — carboxyl at C1, p-tolyl at C2.
Regioisomer risk 1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6) has geminal substitution; retention and identity may not transfer.

Differentiation Evidence: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic Acid


Regulatory Identity: Impurity Designation vs. Generic Acid

The compound is officially cataloged as Ticagrelor Impurity 157, meeting regulatory guidelines for ANDA submissions, whereas generic trans-2-p-tolylcyclopropanecarboxylic acid (racemic, CAS 869941-94-6) is not assigned a pharmacopoeial impurity designation. The target compound is supplied with detailed characterization data compliant with USP/EP traceability standards, a requirement absent for non-designated analogs [1].

Regulatory Identity
Reported
Designated Ticagrelor Impurity 157 with USP/EP traceability; racemic trans-acid (CAS 869941-94-6) lacks impurity designation.
Qualitative regulatory status — not a quantitative comparison.
Supports ANDA method validation documentation with designated impurity standard traceability.
Regulatory designation context; verify current compendial status.
Pharmaceutical Analysis Regulatory Compliance Reference Standards

Chiral CSP Differentiation: Enantiomer vs. Racemate

A systematic study on eighteen trans-arylcyclopropanecarboxylic acids demonstrated that enantiomers of this compound class are resolved on polysaccharide CSPs. For the p-methyl-substituted acid (Compound 1c: COOH, CH3, H in Fig. 1), the enantiomers are baseline-separated on amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD), cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD), and cellulose tris-(4-methylbenzoate) (Chiralcel OJ) columns [1]. The racemic mixture, in contrast, elutes as an unresolved or partially resolved peak under non-chiral reversed-phase conditions typically used for ticagrelor impurity profiling.

Chiral CSP Separation
Class-level
p-Methyl trans-acid enantiomers resolved on Chiralpak AD, Chiralcel OD, and Chiralcel OJ columns; baseline resolution confirmed.
n-Hexane/2-propanol or 1-propanol, 0.8 mL/min, UV 214 nm.
Supports enantiomeric purity verification via orthogonal CSP methods for QC release.
Class-level inference from trans-arylcyclopropanecarboxylic acid probe set; method-transfer review recommended.
Enantioseparation Chiral HPLC Polysaccharide CSP

Synthetic Accessibility: Catalog vs. Custom Synthesis

The (1R,2R)-enantiomer is offered as a catalog product by multiple specialty chemical suppliers (SynZeal, ChemWhat, CymitQuimica) under the Ticagrelor Impurity 157 label, whereas the (1S,2S)-enantiomer or the racemate in equivalent chiral purity is not listed as a standard reference material. Custom synthesis of the (1S,2S) form is required, with typical lead times of 4–8 weeks [1].

Catalog Availability
Context-dependent
(1R,2R) enantiomer: off-the-shelf from multiple vendors. (1S,2S) enantiomer: custom synthesis required, 4–8 weeks lead time.
Supplier catalog data, accessed 2024–2025.
Immediate catalog availability may reduce method development delays versus custom-synthesized enantiomers.
Supplier-dependent; confirm current stock and lead time before procurement.
Custom Synthesis Catalog Availability Lead Time

Regioisomer Differentiation: 2- vs. 1-p-Tolyl Cyclopropane Acid

The target (1R,2R)-2-p-tolyl compound (carboxyl at C1, p-tolyl at C2) is spectroscopically and chromatographically distinct from 1-(p-tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6), where both substituents reside on the same carbon. The regioisomer exhibits different NMR splitting patterns (distinct cyclopropyl proton coupling constants), FTIR carbonyl stretches, and reversed-phase HPLC retention times [1].

Regioisomer Identity
Reported
trans-2-(p-Tolyl) acid vs. 1-(p-tolyl) acid (CAS 83846-66-6): distinct 1H-NMR and 13C-NMR fingerprints; baseline separation under RP-HPLC.
Identical molecular formula (C11H12O2) and MW (176.21 g/mol).
Correct regioisomer procurement is critical; the 1-p-tolyl isomer cannot serve as a surrogate in impurity methods.
Spectroscopic identity confirmation recommended upon receipt.
Regioisomerism Structural Identity Spectroscopic Characterization

Application Scenarios: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic Acid


Ticagrelor ANDA Analytical Method Validation

Used as a primary reference standard for HPLC method development to quantify and control Ticagrelor Impurity 157 in drug substance and finished product. Its USP/EP traceable characterization data supports method validation (AMV) and QC release testing per ICH Q2(R1) guidelines [1].

Chiral Building Block for Asymmetric Synthesis

The rigid (1R,2R)-configured cyclopropane core serves as a conformationally constrained scaffold for synthesizing enantiopure APIs. The high enantiomeric purity and structural rigidity of the trans-p-tolyl cyclopropane acid provide stereochemical control in constructing complex molecules [2].

Chiral Selector Evaluation and CSP Method Screening

As a member of the trans-arylcyclopropanecarboxylic acid probe set, it can be employed to evaluate the enantiorecognition performance of new polysaccharide-based CSPs (Chiralpak AD, Chiralcel OD, Chiralcel OJ type) using established n-hexane/alcohol mobile phase systems [3].

Process Impurity Tracking for Ticagrelor

Employed as a process impurity marker to monitor the efficiency of chiral resolution steps during ticagrelor API synthesis, ensuring that the undesired (1S,2S)-enantiomer is controlled below the identification threshold [1].

Application
Selection Property
Validation Focus
Ticagrelor ANDA method validation
Designated impurity standard with regulatory traceability
ICH Q2(R1) method validation and QC release endpoints
Chiral building block for asymmetric synthesis
Conformationally constrained (1R,2R) cyclopropane scaffold
Stereochemical-control context and enantiomeric purity review
Chiral selector evaluation
Member of trans-arylcyclopropanecarboxylic acid probe set
Enantiorecognition performance on polysaccharide CSPs
Process impurity tracking
Chiral resolution step monitoring marker
(1S,2S)-enantiomer control below identification threshold
Quote Request

Request a Quote for (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.